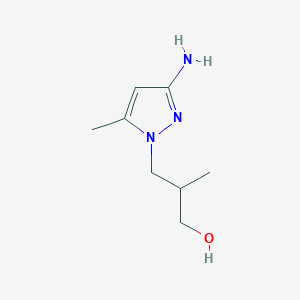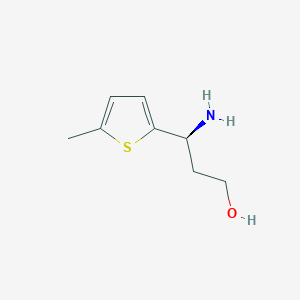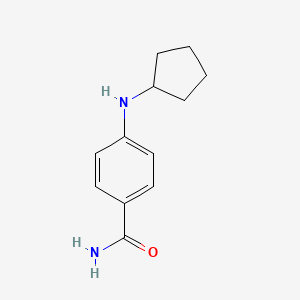amine](/img/structure/B15274177.png)
[1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-2-methylpropylamine: is an organic compound that belongs to the class of amines It features a chlorophenyl group attached to a methylpropyl chain, which is further connected to a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-methylpropylamine typically involves the alkylation of 2-chlorobenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Chlorophenyl)-2-methylpropylamine may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction and improve yield. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(2-Chlorophenyl)-2-methylpropylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide (OH⁻), alkoxide (RO⁻)
Major Products Formed:
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: Hydroxyl or alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(2-Chlorophenyl)-2-methylpropylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors.
Medicine: In medicine, 1-(2-Chlorophenyl)-2-methylpropylamine is investigated for its potential therapeutic properties. It may have applications in the treatment of neurological disorders or as an analgesic.
Industry: Industrially, this compound is used in the manufacture of dyes, polymers, and other specialty chemicals. Its unique structure allows for modifications that can enhance the properties of the final products.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-2-methylpropylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chlorophenyl)-2-methylpropylamine
- 1-(2-Chlorophenyl)-2-methylpropylamine
- 1-(2-Chlorophenyl)-2-methylpropylamine
Comparison: Compared to its analogs, 1-(2-Chlorophenyl)-2-methylpropylamine has a unique balance of hydrophobic and hydrophilic properties due to the presence of the methylamine group. This makes it more versatile in terms of solubility and reactivity. Additionally, the chlorine atom on the phenyl ring can participate in various substitution reactions, providing opportunities for further functionalization.
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)11(13-3)9-6-4-5-7-10(9)12/h4-8,11,13H,1-3H3 |
InChI-Schlüssel |
MXYPWJQFOPTFPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1Cl)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)
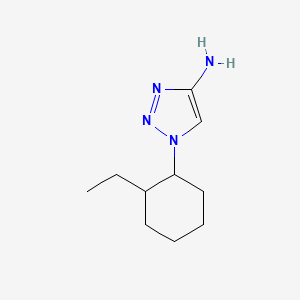

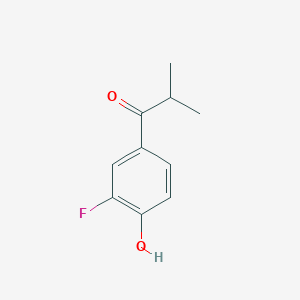


![1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15274150.png)

